molecular formula C14H19N3 B1517902 [(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine CAS No. 1153115-77-5

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No. B1517902
CAS RN: 1153115-77-5
M. Wt: 229.32 g/mol
InChI Key: JHDYTCCGPKKXCQ-UHFFFAOYSA-N
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Description

“(1-benzyl-1H-pyrazol-4-yl)methylamine” is a chemical compound with the IUPAC name (1-benzyl-1H-pyrazol-4-yl)methanamine hydrochloride . It has a molecular weight of 223.7 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has been used to synthesize previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .


Physical And Chemical Properties Analysis

“(1-benzyl-1H-pyrazol-4-yl)methylamine” is a solid at room temperature . It has a molecular weight of 223.7 . More specific physical and chemical properties are not directly available from the search results.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Research by Titi et al. (2020) involved synthesizing hydroxymethyl pyrazole derivatives, including compounds structurally related to "(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine". These compounds were characterized using techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The study explored their biological activity against breast cancer and microbes, confirming the compounds' potential in medical applications Titi et al., 2020.

Metal Complexes with Pyrazole-Based Ligands

Asegbeloyin et al. (2014) investigated the synthesis of metal complexes using pyrazole-based ligands, similar to "(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine". The study focused on their structure and in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, highlighting the potential of such compounds in chemotherapy Asegbeloyin et al., 2014.

Modification of Polymers with Pyrazole Derivatives

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including pyrazole derivatives. This research aimed at enhancing the polymers' properties for potential medical applications, such as in drug delivery systems Aly & El-Mohdy, 2015.

Catalytic Applications in Organic Synthesis

Togni et al. (1996) described the use of chiral ferrocenyl pyrazole ligands in the palladium-catalyzed asymmetric allylic amination. The study highlighted the steric control and enantioselectivity achieved in the synthesis, demonstrating the utility of pyrazole derivatives in facilitating complex organic reactions Togni et al., 1996.

properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYTCCGPKKXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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